molecular formula C16H12ClFN4O B10939298 2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B10939298
M. Wt: 330.74 g/mol
InChI Key: UNHPGINAMRMONV-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is an organic compound with the molecular formula C14H11ClFNO. It is a benzamide derivative that contains both chloro and fluoro substituents, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-fluorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is unique due to its combination of chloro and fluoro substituents along with the triazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C16H12ClFN4O

Molecular Weight

330.74 g/mol

IUPAC Name

2-chloro-N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C16H12ClFN4O/c17-13-7-3-2-6-12(13)15(23)20-16-19-10-22(21-16)9-11-5-1-4-8-14(11)18/h1-8,10H,9H2,(H,20,21,23)

InChI Key

UNHPGINAMRMONV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=O)C3=CC=CC=C3Cl)F

Origin of Product

United States

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